molecular formula C18H23N3O2 B12171016 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide

Cat. No.: B12171016
M. Wt: 313.4 g/mol
InChI Key: UWVTYJQSOADSAW-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is a synthetic organic compound characterized by a piperidine core substituted with a 1H-indole-3-carbonyl group at the 1-position and a 2-methylpropanamide moiety at the 4-position. This compound is of interest due to structural similarities to opioid receptor modulators and serotoninergic agents, though its specific pharmacological profile remains under investigation .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methylpropanamide

InChI

InChI=1S/C18H23N3O2/c1-12(2)17(22)20-13-7-9-21(10-8-13)18(23)15-11-19-16-6-4-3-5-14(15)16/h3-6,11-13,19H,7-10H2,1-2H3,(H,20,22)

InChI Key

UWVTYJQSOADSAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Isobutyryl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)-4-piperidinyl]-2-methylpropanamide)

Structural Similarities :

  • Both compounds share the 2-methylpropanamide group attached to a piperidine ring.
    Key Differences :
  • Isobutyryl fentanyl (compound 339 in ) features a phenyl group and phenylethyl chain on the piperidine, whereas the target compound substitutes these with an indole-3-carbonyl group.
    Pharmacological Implications :
  • The phenylethyl and phenyl groups in isobutyryl fentanyl are critical for µ-opioid receptor binding, explaining its potent analgesic effects.

N-[1-(3-Ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-methylpropanamide

Structural Similarities :

  • Both compounds have a piperidine ring and 2-methylpropanamide group.
    Key Differences :
  • The substitution at the piperidine 1-position in this compound () is a 3-ethoxy-2-hydroxypropyl group, introducing hydrophilic moieties absent in the target compound.
    Physicochemical Properties :
  • The ethoxy and hydroxy groups increase polarity, reducing logP (predicted logP ≈ 1.5) compared to the more lipophilic indolecarbonyl-containing target compound (estimated logP ≈ 3.0). This difference may affect blood-brain barrier penetration and metabolic pathways .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Structural Similarities :

  • Both compounds incorporate an indole moiety and propanamide group.
    Key Differences :
  • The indole in this compound () is connected via an ethyl spacer to the propanamide, whereas the target compound directly links the indole to piperidine via a carbonyl group.
    Pharmacological Implications :
  • The fluorobiphenyl group could enhance aryl hydrocarbon receptor (AhR) interactions, a feature absent in the target compound .

N-[4-(Methoxymethyl)-1-[2-(Thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide

Structural Similarities :

  • Both compounds feature a piperidine ring and propanamide substituent.
    Key Differences :
  • This compound () includes a methoxymethyl group and thiophenethyl chain, contrasting with the indolecarbonyl group in the target compound.
    Electronic and Metabolic Profile :
  • The thiophene ring introduces sulfur-based electronics, which may influence metabolic oxidation pathways. The methoxymethyl group could increase metabolic stability compared to the indole’s susceptibility to cytochrome P450-mediated oxidation .

Research and Regulatory Considerations

  • Toxicity: highlights that propanamide derivatives may have unknown toxicity profiles, necessitating further in vitro and in vivo studies .
  • Regulatory Status : Compounds like isobutyryl fentanyl are controlled substances due to opioid activity, suggesting the target compound may require scrutiny if opioid-like effects are observed .

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H19N3O2
Molecular Weight 353.4 g/mol
IUPAC Name N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methylpropanamide
InChI Key VLAPVWWUGKZMQP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety: This part of the molecule interacts with various receptors in the body, potentially modulating their activity.
  • Piperidine Ring: Enhances binding affinity and selectivity towards target proteins.
  • Carboxamide Group: Influences pharmacokinetic properties, such as solubility and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, analogs have been tested for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Activity: The compound has been investigated for its potential to combat bacterial infections. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although detailed mechanisms remain under investigation.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Study 2: Antimicrobial Effects

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antimicrobial activity. Further studies are needed to elucidate the exact mode of action.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
N-(1H-Indol-3-ylcarbonyl)glycineAnticancerDifferent mechanism of action
N-(2-Aminophenyl)-2-(1-Methyl-1H-Indol-3-Yl)acetamideAntimicrobialSimilar structure but varied effects

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